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molecular formula C7H3FIN B1442294 2-Fluoro-3-iodobenzonitrile CAS No. 211943-27-0

2-Fluoro-3-iodobenzonitrile

Cat. No. B1442294
M. Wt: 247.01 g/mol
InChI Key: AFNXALOPDDVLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08450341B2

Procedure details

A mixture of 2-fluoro-3-iodobenzonitrile (preparation 22a, 5.00 g, 20.2 mmol), dioxane (16 mL) and sulphuric acid (25 mL) was heated to 115° C. After 4 hours, the mixture was cooled and filtered. Water was added to the filtrate and the mixture was extracted with ethyl acetate. The organic layer was dried (MgSO4) and evaporated to give the title compound (4.42 g, 82%) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([I:10])=[CH:8][CH:7]=[CH:6]C=1C#N.S(=O)(=O)(O)[OH:12].[O:16]1[CH2:21][CH2:20]OCC1>>[F:1][C:2]1[C:9]([I:10])=[CH:8][CH:7]=[CH:6][C:20]=1[C:21]([OH:16])=[O:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C#N)C=CC=C1I
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
16 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Water was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C=CC=C1I
Measurements
Type Value Analysis
AMOUNT: MASS 4.42 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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